Calanolide A - 142632-32-4

Calanolide A

Catalog Number: EVT-262470
CAS Number: 142632-32-4
Molecular Formula: C22H26O5
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Calanolide A (NSC 650886) is a naturally occurring coumarin derivative first isolated from the latex of Calophyllum lanigerum, a tropical rainforest tree found in Malaysia. [] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has gained significant attention due to its potent and specific activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. [, ] (+)-Calanolide A exhibits a distinct antiviral profile, showing enhanced activity against drug-resistant HIV-1 isolates, including those bearing the Y181C mutation, a common mutation associated with NNRTI resistance. [, ] Notably, it retains activity against HIV-1 isolates with dual Y181C and K103N mutations, which are highly resistant to most approved NNRTIs. [, ] Moreover, research suggests (+)-Calanolide A may also be effective against Mycobacterium tuberculosis strains, including those resistant to standard antitubercular drugs. []

Synthesis Analysis

Several methods for the total synthesis of (+)-Calanolide A have been reported. [, , , ] Key steps in these syntheses include:

  • Pechmann Reaction: Condensation of phloroglucinol with ethyl acetoacetate to form the coumarin core. []
  • Friedel-Crafts Acylation: Introduction of the tigloyl side chain onto the coumarin core. [, ]
  • Chromenylation: Formation of the chromene ring using 4,4-dimethoxy-2-methylbutan-2-ol. []
  • Cyclization: Formation of the chromanone ring by intramolecular oxo-Michael addition, often catalyzed by (-)-quinine. []
  • Luche Reduction: Reduction of the chromanone carbonyl to the alcohol functionality, yielding (±)-Calanolide A. [, ]
Molecular Structure Analysis
  • Reduction of the Δ7,8-olefin: Catalytic hydrogenation of the double bond results in decreased anti-HIV activity. []
  • Modification of the C-12 hydroxyl group: Derivatization of the hydroxyl group with various functional groups has yielded compounds with varying anti-HIV potency. [, , ]
  • Modification of the trans-10,11-dimethyldihydropyran-12-ol ring: Substitution and elimination reactions at this ring have been investigated to define structure-activity relationships. []
Mechanism of Action

(+)-Calanolide A acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. [, , ] It binds to a hydrophobic pocket adjacent to the polymerase active site of the enzyme, inducing conformational changes that interfere with the catalytic activity. [, ] Kinetic analyses revealed a mixed-type inhibition, suggesting that (+)-Calanolide A affects both the Km for the natural substrate dTTP and the Vmax of the enzyme. [, ] This mechanism distinguishes (+)-Calanolide A from other NNRTIs, which typically display noncompetitive inhibition. [, ]

Physical and Chemical Properties Analysis
  • Appearance: (+)-Calanolide A is typically isolated as a colorless solid. []
  • Solubility: It exhibits moderate solubility in organic solvents and limited solubility in water. []
  • Stability: (+)-Calanolide A can undergo epimerization to its inactive epimer, (+)-Calanolide B, particularly under acidic conditions. []
Applications

(+)-Calanolide A has been primarily investigated for its potential as an anti-HIV agent. [, , ] Its unique antiviral activity against drug-resistant HIV-1 isolates, including those with the Y181C and K103N mutations, makes it a promising candidate for combination therapy. [, ] Recent studies have also explored its efficacy against Mycobacterium tuberculosis. [, ] This dual activity highlights the potential of (+)-Calanolide A as a lead compound for the development of novel anti-infective agents.

Future Directions
  • Structure-Activity Relationship Studies: Further exploration of chemical modifications to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. [, , ]
  • Mechanistic Studies: Detailed investigations into the precise molecular interactions between (+)-Calanolide A and its target enzymes, including HIV-1 reverse transcriptase and potential targets in Mycobacterium tuberculosis. [, ]
  • Clinical Evaluation: Continued clinical trials to evaluate the safety, efficacy, and optimal dosing strategies of (+)-Calanolide A in HIV-infected individuals. [, ]
  • Combination Therapy: Studies to assess the synergistic potential of (+)-Calanolide A in combination with other antiretroviral agents, especially against multidrug-resistant HIV-1 strains. [, , ]
  • Repurposing for Other Diseases: Investigation of the potential applications of (+)-Calanolide A and its analogs against other infectious diseases, including tuberculosis. [, ]

Properties

CAS Number

142632-32-4

Product Name

Calanolide A

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1

InChI Key

NIDRYBLTWYFCFV-FMTVUPSXSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Solubility

Soluble in DMSO

Synonyms

calanolide A
calanolide F
costatolide
NSC 661122

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.